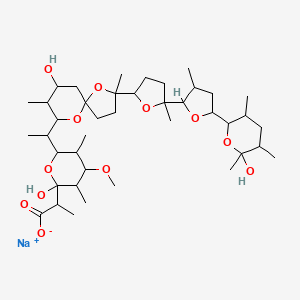

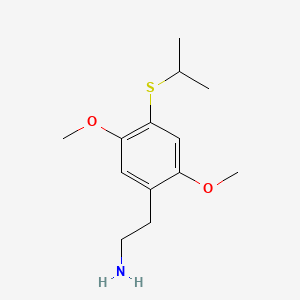

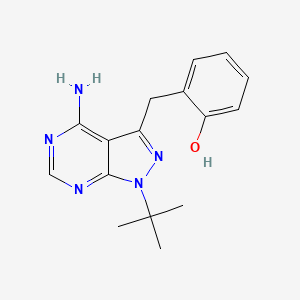

![molecular formula C22H13FN2O5 B605026 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione CAS No. 1034895-42-5](/img/structure/B605026.png)

3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-ING-41 is a glycogen synthase kinase-3 (GSK-3) inhibitor.

科学的研究の応用

Cancer Research and Drug Development : This compound, known as 9-ING-41, is a glycogen synthase kinase-3 inhibitor. It demonstrated significant cytotoxic effects in 2D and 3D cell cultures of colorectal adenocarcinoma, particularly in 2D models where it showed both cytostatic and cytotoxic effects. The compound was particularly effective at high concentrations, reducing cell viability by 50% after 3 hours of incubation (Poloznikov et al., 2019).

Synthesis and Anticancer Activity : Novel N-benzyl aplysinopsin analogs, including variants of this compound, were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some of these compounds exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for further development as antitumor agents (Penthala et al., 2011).

Potential PET Radiotracers for Alzheimer's Disease : Compounds structurally related to 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione were synthesized for potential use as PET radiotracers in imaging Alzheimer's disease. These inhibitors showed promise in preliminary tests, indicating their potential application in neuroimaging and Alzheimer's disease research (Gao et al., 2018).

Synthesis and Characterization for SPECT Imaging : Radioiodinated benzofuran-3-yl-(indol-3-yl)maleimides, including derivatives of this compound, were synthesized and characterized as potential SPECT imaging probes targeting glycogen synthase kinase-3β (GSK-3β) in the brain. These compounds exhibited high affinity for GSK-3β and showed sufficient uptake and clearance from the brain in biodistribution studies with mice (Ono et al., 2016).

特性

IUPAC Name |

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARXPFGGGGLENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elraglusib | |

CAS RN |

1034895-42-5 |

Source

|

| Record name | Elraglusib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034895425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elraglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELRAGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND1SOF0DLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。